Lipophilicity: Free Base vs. Hydrochloride Salt
The free base form of 3-(((4-bromophenyl)thio)methyl)piperidine exhibits a computed LogP (XLogP3-AA) of 3.4, representing a 0.56 log unit difference (approximately 3.6-fold lower lipophilicity) compared to the hydrochloride salt form of the same compound, which has a reported LogP of 3.96 [1]. This quantitative difference in partition coefficient directly impacts compound behavior in biphasic extraction procedures, chromatographic retention, and membrane permeability assays. Researchers requiring the free base for specific synthetic applications (e.g., N-alkylation or acylation reactions) must procure the non-salt form, as the hydrochloride salt presents altered solubility in organic solvents and would require an additional neutralization step prior to nucleophilic functionalization of the piperidine nitrogen.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4 (XLogP3-AA, computed) |
| Comparator Or Baseline | 3-(((4-Bromophenyl)thio)methyl)piperidine hydrochloride: LogP = 3.96 |
| Quantified Difference | ΔLogP = -0.56 (free base is approximately 3.6× less lipophilic) |
| Conditions | Computed values using XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
A ΔLogP of 0.56 translates to a ~3.6-fold difference in octanol-water partition coefficient, significantly altering chromatographic retention time, extraction efficiency, and predicted membrane permeability in cellular assays.
- [1] PubChem. (2024). Compound Summary: 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine. PubChem CID 61678175. View Source
